molecular formula C10H15BO3 B3259125 2-Isopropyl-4-methoxyphenyl boronic acid CAS No. 313667-09-3

2-Isopropyl-4-methoxyphenyl boronic acid

Cat. No.: B3259125
CAS No.: 313667-09-3
M. Wt: 194.04 g/mol
InChI Key: XCGLJABEWPHFMX-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxyphenyl boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with isopropyl and methoxy groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide array of diverse molecules .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture . The compound is chemically stable under standard ambient conditions . The efficacy of the sm coupling reaction can be influenced by the concentration of the boronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-4-methoxyphenyl boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-isopropyl-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require precise control of temperature, pressure, and reagent concentrations to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxyphenyl boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles/Nucleophiles: For substitution reactions on the phenyl ring.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-methoxyphenyl boronic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents provide desired properties .

Properties

IUPAC Name

(4-methoxy-2-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)9-6-8(14-3)4-5-10(9)11(12)13/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLJABEWPHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-2-isopropyl-4-methoxy-benzene was prepared in accordance with the procedures of Konishi et. al., Bull. Chem. Soc. Jpn., 1989, 62, 591-593. To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (4.5 g, 19.7 mmol) was added BuLi (1.6M in hexane, 14.8 mL, 23.7 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 40 min, followed by addition of B(O-iPr)3 dropwise. The resulting mixture was stirred at −78° C. for 2 hours, then warmed to room temperature overnight. The reaction mixture was quenched with HCl (1N) and extracted with diethyl ether three times. The organic phase was washed with water, brine and dried (Na2SO4). Silica gel chromatography (10-30%EtOAc/heptane) provided 2.3 g of 4-methoxy-2-isopropyl-phenylboronic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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